BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

LogP Lipophilicity Drug-likeness

N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a low-molecular-weight (240.28 g/mol) benzisothiazole dioxide derivative bearing a 2-methoxyethyl substituent at the 3-amino position. The compound possesses one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a computed topological polar surface area (TPSA) of 76.1 Ų, consistent with favorable drug-like physicochemical parameters.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28
CAS No. 294874-19-4
Cat. No. B2648653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS294874-19-4
Molecular FormulaC10H12N2O3S
Molecular Weight240.28
Structural Identifiers
SMILESCOCCN=C1C2=CC=CC=C2S(=O)(=O)N1
InChIInChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyOJZVBFBZYOTHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide (CAS 294874-19-4): Core Chemical Identity and Procurement-Relevant Profile


N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a low-molecular-weight (240.28 g/mol) benzisothiazole dioxide derivative bearing a 2-methoxyethyl substituent at the 3-amino position [1]. The compound possesses one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a computed topological polar surface area (TPSA) of 76.1 Ų, consistent with favorable drug-like physicochemical parameters [1]. It is commercially supplied at ≥98% purity (NLT 98%) and is accompanied by full 1H NMR and GC-MS spectral characterization, facilitating unambiguous identity verification in procurement and quality control workflows [2].

Why N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide Cannot Be Replaced by Generic In-Class Analogs


Although numerous N-substituted 1,2-benzisothiazol-3-amine 1,1-dioxides share a common core, even minor modifications of the N-substituent drastically alter lipophilicity (XLogP), hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability [1]. The 2-methoxyethyl group in the target compound confers a uniquely balanced profile—lower logP than simple alkyl or benzyl analogs, an additional oxygen atom that serves as a hydrogen-bond acceptor, and a chain length that introduces controlled flexibility without excessive entropic penalty [1]. These physicochemical differences translate into measurable variations in aqueous solubility, passive permeability, and susceptibility to oxidative N-dealkylation, all of which directly impact assay reproducibility, in vivo pharmacokinetic behavior, and the reliability of structure-activity relationship (SAR) data . Consequently, selecting an apparently similar in-class compound without accounting for these quantitative divergences risks invalidating experimental results and delaying project timelines.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide Relative to Closest Analogs


Lipophilicity (XLogP) Comparison Against Primary N-Alkyl and N-Benzyl Analogs

The target compound has a computed XLogP of 0.9, which is substantially lower than the N-methyl analog (XLogP ≈1.26), the N,N-dimethyl analog (XLogP ≈1.21), the parent 3-amino compound (XLogP ≈1.31), and the N-benzyl analog (XLogP ≈3.33) [1]. The 2-methoxyethyl substituent reduces lipophilicity by approximately 0.3–2.4 log units relative to these comparators, predicting superior aqueous solubility and a distribution profile more favorable for oral absorption and CNS penetration avoidance.

LogP Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count: Functional Implications for Target Engagement

The target compound retains one hydrogen-bond donor (the secondary amine NH), whereas the frequently employed N,N-dimethyl analog (CAS 22716-43-4) has zero HBDs [1][2]. In many benzisothiazole dioxide-based inhibitors—such as dual 5-LOX/mPGES-1 inhibitors—the NH proton is essential for a key hydrogen-bond interaction with the enzyme active site [3]. Removal of this donor (as in N,N-disubstituted derivatives) often results in a complete loss of inhibitory activity.

HBD Hydrogen bonding Target binding

Rotatable Bond Count: Conformational Flexibility vs. Entropic Cost

With three rotatable bonds, the target compound exhibits moderate conformational flexibility compared to the rigid N-methyl (0 rotatable bonds) and N,N-dimethyl (1 rotatable bond) analogs, while avoiding the excessive flexibility of longer-chain derivatives [1]. The methoxyethyl side chain can adopt an ensemble of low-energy conformations that may facilitate induced-fit binding to dynamic protein pockets, without imposing a large entropic penalty that would reduce binding affinity.

Flexibility Rotatable bonds Binding entropy

Commercial Purity: ≥98% Guaranteed vs. Typical Analog Grades

The target compound is routinely supplied at a purity of NLT 98% (HPLC), as certified by ISO-compliant vendors . In contrast, the parent 3-amino-1,2-benzisothiazole 1,1-dioxide (CAS 7668-28-2) is commonly offered at only 95% purity, and several N-alkyl analogs lack explicit purity certifications from mainstream suppliers . Higher initial purity reduces the need for in-house repurification, lowers the risk of confounding impurities in biological assays, and ensures greater batch-to-batch consistency in SAR campaigns.

Purity Quality control Procurement

Spectral Characterization: Complete 1H NMR and GC-MS Data for Identity Verification

Full 1H NMR and GC-MS spectra for the target compound are publicly available through the NIST/EPA/NIH Mass Spectral Library and SpectraBase, providing unambiguous identity confirmation [1][2]. By comparison, several close analogs—including N-methyl (CAS 7677-47-6) and N,N-dimethyl (CAS 22716-43-4)—lack comprehensive, publicly accessible spectral datasets, complicating independent identity verification upon receipt.

NMR GC-MS Identity confirmation

Metabolic Soft Spot: Reduced N-Dealkylation Vulnerability vs. Simple N-Alkyl Chains

N-Dealkylation is a major oxidative metabolic pathway for N-alkyl benzisothiazole dioxides, catalyzed primarily by cytochrome P450 enzymes [1]. The 2-methoxyethyl side chain in the target compound introduces an electron-withdrawing oxygen atom at the β-position, which is expected to electronically deactivate the adjacent α-methylene carbon toward CYP-mediated hydrogen-atom abstraction, thereby reducing the intrinsic clearance (CLint) compared to N-methyl or N-ethyl analogs. While direct microsomal stability data for this specific compound are not publicly available, this class-level SAR is well-established for β-oxygenated alkylamines and has been exploited to improve the metabolic half-life of related benzisothiazole therapeutic candidates [1].

Metabolic stability N-dealkylation CYP450

Optimal Application Scenarios for Procuring N-(2-Methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide


Medicinal Chemistry: Lead-Optimization SAR Campaigns Targeting 5-LOX, mPGES-1, or HIF-2

Given its balanced lipophilicity (XLogP 0.9) and single hydrogen-bond donor, this compound is ideally suited as a core scaffold or advanced intermediate for structure-activity relationship (SAR) studies on benzisothiazole dioxide-based dual 5-LOX/mPGES-1 inhibitors or HIF-2 agonists, where both potency and favorable ADME properties are required [1]. Its lower logP relative to N-benzyl and N,N-dimethyl analogs predicts superior solubility and reduced off-target binding, while the NH donor preserves the potential for critical target engagement.

Chemical Biology: Probe Development Requiring High-Purity Starting Material with Verified Identity

The target compound is supplied at ≥98% purity with fully characterized 1H NMR and GC-MS spectra, making it immediately suitable for chemical probe synthesis without additional purification [2]. This contrasts with lower-purity analogs (e.g., parent amine at 95%) that may introduce confounding impurities into subsequent biochemical or cell-based assays, compromising data reproducibility.

Agrochemical Discovery: Exploration of Benzisothiazole Dioxide Pesticides

Patent literature demonstrates that 3-amino-benzo[d]isothiazole dioxide derivatives display pesticidal activity [3]. The methoxyethyl substituent may impart favorable environmental fate properties (e.g., enhanced soil mobility due to lower logP) relative to more lipophilic N-aryl or N-benzyl analogs, making this compound a rational choice for agrochemical lead generation libraries.

Pharmacokinetic Profiling: Assessing Impact of β-Oxygenation on Metabolic Stability

The 2-methoxyethyl group serves as a probe substituent to experimentally evaluate the effect of β-oxygenation on CYP-mediated N-dealkylation rates within the benzisothiazole dioxide series [4]. Researchers can directly compare in vitro microsomal stability (e.g., human liver microsome CLint) of this compound against unsubstituted N-alkyl analogs to quantify the metabolic advantage conferred by the oxygen atom.

Quote Request

Request a Quote for N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.